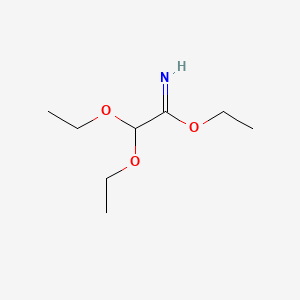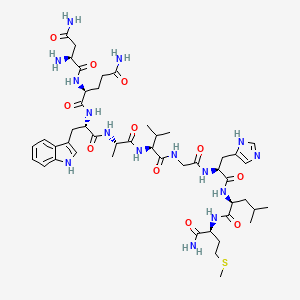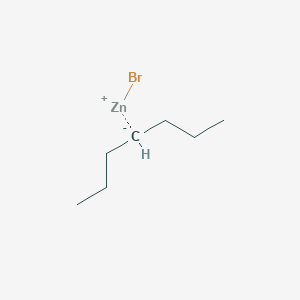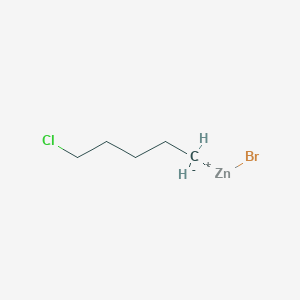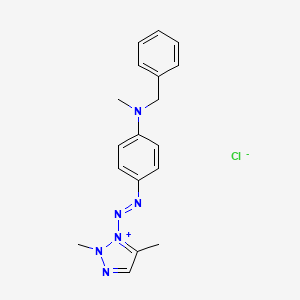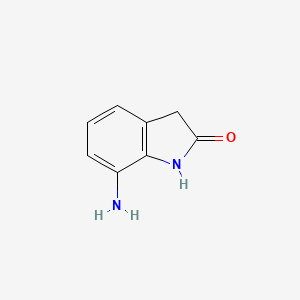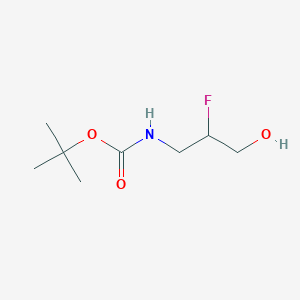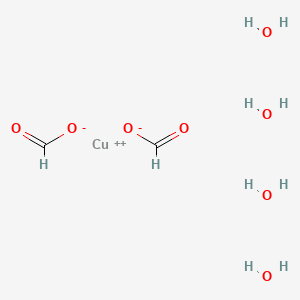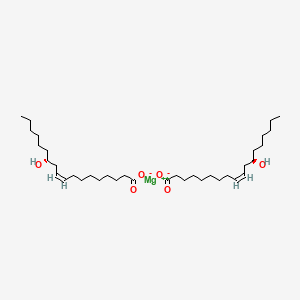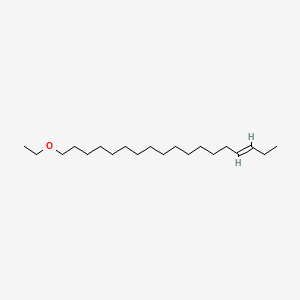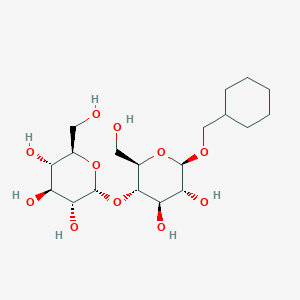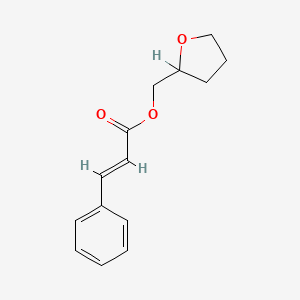
Tetrahydrofurfuryl cinnamate
Übersicht
Beschreibung
Tetrahydrofurfuryl cinnamate is a compound that belongs to the class of organic compounds known as cinnamic acid esters . It is also known as tetrahydrofurfuryl 3-phenylprop-2-enoate . It has a sweet, balsam, and cortex taste .
Physical And Chemical Properties Analysis
Tetrahydrofurfuryl cinnamate is a colorless, slightly viscous liquid . It has a sweet, balsam, and cortex odor . It is soluble in oils and ethanol, but insoluble in water . Its specific gravity is between 1.10700 to 1.11300 at 25.00 °C . The boiling point is between 390.00 to 391.00 °C at 760.00 mm Hg .Wissenschaftliche Forschungsanwendungen
1. Potential in Cannabis Synergy and Phytocannabinoid-terpenoid Entourage Effects
Tetrahydrofurfuryl cinnamate may play a role in the synergistic effects observed in cannabis pharmacology. It is part of the cannabis terpenoids, sharing a precursor with phytocannabinoids. These compounds are significant in flavor and fragrance, and have been recognized for their potent effects on behavior and potential therapeutic applications in pain, inflammation, depression, anxiety, addiction, epilepsy, cancer, and infections (Russo, 2011).
2. Enhancing Hepatic Lipid Metabolism and Antioxidant Defense Systems
Cinnamate, including tetrahydrofurfuryl cinnamate, has been shown to positively influence lipid metabolism and enhance antioxidant enzyme activities. This study on rats indicated that cinnamate supplementation leads to lower hepatic cholesterol and triglyceride levels and improved antioxidant defense systems, suggesting its potential for managing cholesterol-related issues (Lee et al., 2003).
3. Antimicrobial Properties
Cinnamic acids, including derivatives like tetrahydrofurfuryl cinnamate, demonstrate significant growth inhibition against various bacterial and fungal species. This includes potent antitubercular activity, indicating potential as future drugs for treating tuberculosis (Guzman, 2014).
4. Cardioprotective Effects
Tetrahydrofurfuryl cinnamate may contribute to the cardioprotective effects observed in cinnamic derivatives. These substances have shown efficacy in reducing myocardial ischemia in rat models, attributed to anti-oxidative and anti-inflammatory properties, and the enhancement of nitric oxide (Song et al., 2013).
5. Potential in Food Industry as Flavoring Agent
Tetrahydrofurfuryl cinnamate, as part of methyl cinnamate, is used as a safe flavoring agent in the food industry. Its biological actions, such as inhibitory effects on gastrointestinal contractility, suggest a potential for broader applications (Lima et al., 2014).
6. Antioxidant and Myeloprotective Properties
Cinnamic acid, a component of tetrahydrofurfuryl cinnamate, demonstrates antioxidant activity and has shown potential in ameliorating myelosuppression and oxidative stress induced by certain chemotherapeutic agents (Patra et al., 2012).
7. Use in Cosmetics
Cinnamic acid derivatives, including tetrahydrofurfuryl cinnamate, are utilized in cosmetics for various functions like perfuming, UV protection, and possessing antimicrobial activities. They also show potential in skin lightening and anti-aging properties (Gunia-Krzyżak et al., 2018).
8. Anticancer Potential
Cinnamic acid derivatives have been explored for their anticancer properties. They have shown efficacy in various forms, such as esters, amides, hydrazides, and related derivatives, indicating their potential as synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Eigenschaften
IUPAC Name |
oxolan-2-ylmethyl (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-14(17-11-13-7-4-10-16-13)9-8-12-5-2-1-3-6-12/h1-3,5-6,8-9,13H,4,7,10-11H2/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMSQCLNALBZOD-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)COC(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless slightly viscous liquid; Sweet persistent balmy vinous aroma | |
| Record name | Tetrahydrofurfuryl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1435/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
390.00 to 391.00 °C. @ 760.00 mm Hg | |
| Record name | Tetrahydrofurfuryl cinnamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036189 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in oils; Insoluble in water, Soluble (in ethanol) | |
| Record name | Tetrahydrofurfuryl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1435/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.107-1.113 | |
| Record name | Tetrahydrofurfuryl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1435/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Tetrahydrofurfuryl cinnamate | |
CAS RN |
65505-25-1 | |
| Record name | Tetrahydrofurfuryl cinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065505251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydrofurfuryl cinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAHYDROFURFURYL CINNAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HQB67K00K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tetrahydrofurfuryl cinnamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036189 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Furans represent a class of compounds that have been reported in a wide variety of foods. Normally, they result from thermal decomposition reactions, and, as such, are important in …
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



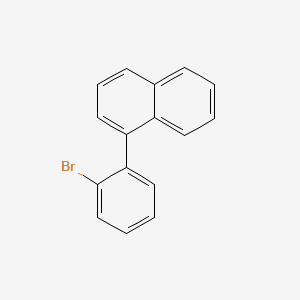
![4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1599900.png)
